Structure, Reactivity, and Methodological Profiling of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
Structure, Reactivity, and Methodological Profiling of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
Executive Summary
In the realm of modern medicinal chemistry and drug discovery, polyhalogenated pyrimidines serve as highly modular, privileged scaffolds. 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 1289216-16-5) is a highly specialized heterocyclic building block designed for orthogonal functionalization. The strategic placement of three distinct substituents—a chloride at the highly electrophilic C4 position, a bromide at the C5 position, and an electron-donating pyrrolidine ring at the C6 position—grants researchers precise regiochemical control during complex molecule synthesis.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows associated with this compound, offering actionable insights for synthetic chemists and drug development professionals.
Physicochemical and Structural Profiling
Understanding the fundamental properties of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is critical for predicting its behavior in various solvent systems and chromatographic environments. The presence of the pyrrolidine ring enhances the compound's lipophilicity and organic solubility compared to unsubstituted halopyrimidines, while the halogens significantly increase its molecular density.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
| CAS Registry Number | 1289216-16-5 [1] |
| Molecular Formula | C₈H₉BrClN₃ [1] |
| Molecular Weight | 262.53 g/mol [1] |
| SMILES String | C1CCN(C1)C2=C(C(=NC=N2)Cl)Br[1] |
| InChIKey | KPZNGJSXLQZAIL-UHFFFAOYSA-N [1] |
| Physical State | Solid (Typical for halogenated pyrimidine derivatives) |
| Predicted LogP (XLogP3) | ~2.6 - 2.8 (Based on structural analogs) [2] |
| Role in Synthesis | Bifunctional electrophile / Cross-coupling partner |
Mechanistic Reactivity: The Orthogonal Functionalization Dichotomy
The true value of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine lies in the orthogonal reactivity of its C4 and C5 positions. As a Senior Application Scientist, it is vital to understand the causality behind this regioselectivity to design effective synthetic routes.
The C4 Position: Nucleophilic Aromatic Substitution (SₙAr)
The nitrogen atoms (N1 and N3) in the pyrimidine ring are highly electronegative, withdrawing electron density from the ring via resonance and inductive effects. This leaves the C2, C4, and C6 positions highly electron-deficient [3]. Because the C6 position is already occupied by the pyrrolidine ring, the C4-Chloride becomes the primary target for Nucleophilic Aromatic Substitution (SₙAr) .
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Mechanistic Causality: When a nucleophile attacks C4, the resulting negative charge is delocalized onto the adjacent ring nitrogens, forming a highly stable Meisenheimer complex [3]. The chloride ion is subsequently expelled, restoring aromaticity.
The C5 Position: Transition-Metal Catalyzed Cross-Coupling
Unlike C4, the C5 position is meta to the ring nitrogens. It lacks the resonance stabilization required to support a Meisenheimer complex, making the C5-Bromide highly resistant to SₙAr conditions [4]. However, the C–Br bond is inherently weaker and more polarizable than the C–Cl bond.
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Mechanistic Causality: In the presence of a Palladium(0) catalyst, oxidative addition occurs preferentially at the weaker C5–Br bond rather than the C4–Cl bond [4][5]. This allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at C5 without disrupting the C4-Chloride (if SₙAr has not yet been performed).
The C6 Pyrrolidine Influence
The pyrrolidine group acts as an electron-donating group (EDG) via the lone pair on its nitrogen atom. This resonance donation slightly increases the electron density of the pyrimidine core, which mildly attenuates the extreme electrophilicity of the C4 position compared to a raw 2,4,6-trichloropyrimidine. This attenuation is highly beneficial, as it prevents runaway side reactions (like unwanted solvolysis) and allows for controlled, room-temperature SₙAr reactions [3].
Visualizing the Reaction Pathways
To illustrate the synthetic utility of this compound, the following diagrams map out the regioselective workflow and the core SₙAr mechanism.
Caption: Regioselective functionalization workflow of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine.
Caption: Mechanistic pathway of nucleophilic aromatic substitution (SNAr) at the C4 position.
Experimental Protocols & Workflows
The following protocols represent self-validating systems designed to ensure high yield and purity. By monitoring specific mass shifts and TLC retention factors (Rf), the chemist can definitively confirm the regiochemistry of the substitution.
Protocol A: Regioselective SₙAr at the C4 Position
Objective: Displace the C4-Chloride with a primary amine nucleophile (e.g., benzylamine).
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Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The bulky nature of DIPEA prevents it from acting as a competing nucleophile.
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Nucleophile Addition: Dropwise add 1.1 equivalents of the desired amine.
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Reaction Execution: Stir the mixture at room temperature for 4–6 hours. The electron-donating pyrrolidine ring ensures the reaction is mild enough not to require excessive heating, which could lead to debromination.
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Validation (LC-MS): Sample the reaction. A successful SₙAr is confirmed by a mass shift corresponding to the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) and the retention of the bromine isotope pattern (M / M+2 ratio of 1:1).
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Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position
Objective: Couple an arylboronic acid to the C5-Bromide of the intermediate generated in Protocol A.
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Preparation: Charge a Schlenk flask with 1.0 equivalent of the C4-substituted-5-bromopyrimidine intermediate, 1.5 equivalents of an arylboronic acid, and 3.0 equivalents of potassium carbonate (K₂CO₃).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Crucial Step: Oxygen will deactivate the Pd(0) catalyst.
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Catalyst Addition: Quickly add 0.05 equivalents (5 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] under positive inert gas flow.
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Reaction Execution: Heat the mixture to 90°C for 12 hours. The elevated temperature is required to overcome the steric hindrance imposed by the adjacent C4 and C6 substituents.
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Validation (TLC/NMR): Complete consumption of the starting material via TLC indicates success. Post-purification, ¹H-NMR will show the disappearance of the pyrimidine C5-H (if it were unsubstituted) and the appearance of the new aryl protons.
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Workup: Filter through a pad of Celite to remove palladium black, partition between water and dichloromethane, extract, and purify via flash column chromatography.
Safety, Handling, and Storage
As with many halogenated nitrogen heterocycles, 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine requires stringent handling protocols to ensure laboratory safety and compound integrity [5].
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Toxicity & Hazards: Halogenated pyrimidines are known skin, eye, and respiratory tract irritants. SₙAr-active compounds can act as sensitizers by reacting with nucleophilic residues (e.g., cysteine, lysine) on biological proteins.
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PPE: Handle exclusively within a certified chemical fume hood using nitrile gloves, safety goggles, and a lab coat.
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Storage Conditions: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Moisture can lead to slow solvolysis (hydrolysis) of the C4-Chloride over time, converting it to a pyrimidinone derivative.
References
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ChemRadar. "5-Bromo-4-chloro-6-(1-pyrrolidinyl)pyrimidine CAS#1289216-16-5 | CAS Substance Database." ChemRadar. Available at:[Link]
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PubChem. "5-Bromo-4-chloro-6-cyclobutylpyrimidin-2-amine | C8H9BrClN3 - PubChem." (Used for structural analog property inference). National Institutes of Health. Available at:[Link]
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ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv. Available at:[Link]
